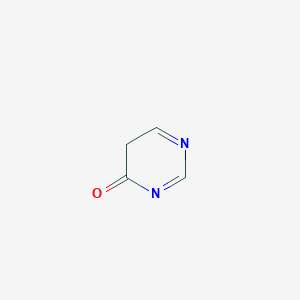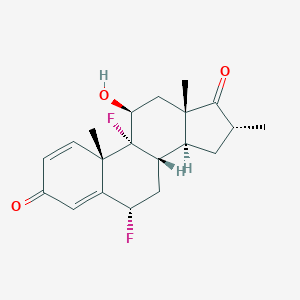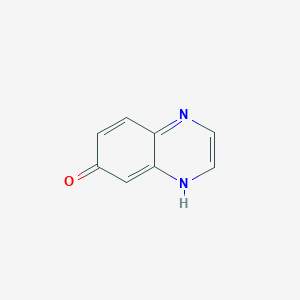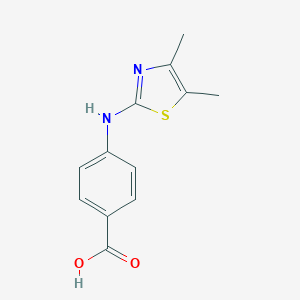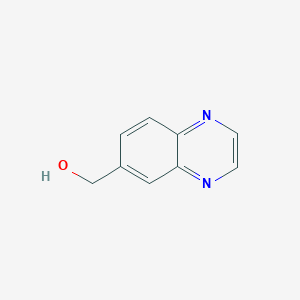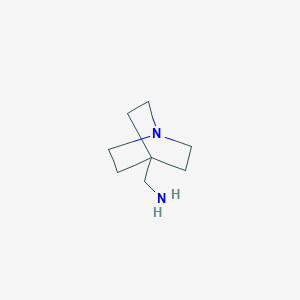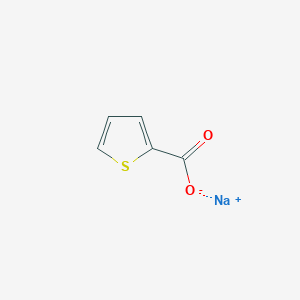
Sodium 2-thiophenecarboxylate
Vue d'ensemble
Description
Sodium 2-thiophenecarboxylate is a chemical compound derived from thiophene, a heterocyclic aromatic compound. It is related to 2-thiophenecarboxylic acid, which can be synthesized through an environmentally friendly process involving bromination, Grignard reaction, and oxidation steps . Although sodium 2-thiophenecarboxylate has been investigated for its potential use as an expectorant and mucoregulatory drug, a study has shown that it does not provide significant clinical effectiveness in treating patients with stable chronic bronchitis compared to a placebo .
Synthesis Analysis
The synthesis of related thiophene compounds has been explored in various studies. For instance, sodium sulfide hydrate has been used to promote thiophene annulation reactions, which are crucial for creating organic semiconducting materials . Additionally, a copper-catalyzed thiolation annulation reaction has been developed to synthesize 2-substituted benzo[b]thiophenes, using sodium sulfide as a reagent . These methods highlight the versatility of thiophene derivatives in synthesizing complex organic structures.
Molecular Structure Analysis
Thiophene derivatives, such as those synthesized in the studies mentioned, possess a thiophene ring as a fundamental structural unit. This ring system contributes to the electron-donating properties of the compounds, which are essential for their application in organic semiconductors . The molecular structure of these compounds is designed to facilitate their use in organic devices, such as field-effect transistors and photovoltaics.
Chemical Reactions Analysis
The chemical reactivity of sodium 2-thiophenecarboxylate and its derivatives is influenced by the thiophene ring. For example, the annulation reactions using sodium sulfide allow for the construction of acene(di)thiophenes and naphtho[2,3-b:6,7-b']dithiophene diimide, which are valuable for their electron-donating and electron-deficient properties, respectively . The domino reaction involving benzaldehydes and 2-acetylthiophene with sodium sulfide demonstrates the compound's ability to act as a nucleophile and base, leading to the formation of tetrahydrothiopyran derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of sodium 2-thiophenecarboxylate are not detailed in the provided papers, the properties of thiophene derivatives are generally characterized by their aromaticity, stability, and potential for electron donation. These properties are crucial for their application in the field of organic electronics, as they determine the materials' conductivity and overall performance in devices . The environmental-friendly synthesis of 2-thiophenecarboxylic acid also suggests that these compounds can be produced with a consideration for sustainability .
Applications De Recherche Scientifique
Catalytic Systems
Sodium 2-thiophenecarboxylate has been utilized in catalytic systems. For instance, a catalyst derived from ferrous acetate and sodium thiophene-2-carboxylate has been shown to effectively promote the hydrosilylation of ketones, yielding secondary alcohols with high selectivity and yields (Furuta & Nishiyama, 2008).
Synthesis of Mixed-Ligand Compounds
It plays a role in the synthesis of mixed-ligand compounds. The reaction of its sodium salt with copper compounds forms new mononuclear, paramagnetic, and conductive compounds with potential applications in fields like antioxidant and anti-inflammatory activity (Christidis et al., 2008).
Organic Semiconductor Synthesis
This compound is also instrumental in the synthesis of organic semiconductors. Sodium sulfide hydrate, a related compound, is used for synthesizing acene(di)thiophenes, which are then utilized as semiconductors or building blocks for semiconducting oligomers and polymers (Nakano & Takimiya, 2017).
Photopolymerization Initiators
Sodium 2-thiophenecarboxylate derivatives have been synthesized and used as photoinitiators for the polymerization of substances like acrylamide. These photoinitiators show efficient initiation of polymerization in water (Balta et al., 2010).
Conducting Polymers
In the field of conducting polymers, sodium salts of poly-3-(2-ethanesulfonate)thiophene and related compounds have been recognized as the first examples of water-soluble conducting polymers, introducing the concept of self-doping. These polymers demonstrate that charge injection is compensated by ion ejection, a significant advancement in polymer science (Patil et al., 1987).
Organic Chemistry
In organic chemistry, sodium 2-thiophenecarboxylate is used for the C3-selective alkenylation of thiophene-2-carboxylic acids, aiding in the synthesis of various compounds with potential applications in medicinal and materials chemistry (Iitsuka et al., 2013).
Safety And Hazards
Orientations Futures
While specific future directions for Sodium 2-thiophenecarboxylate were not found in the search results, thiophene derivatives, in general, have been the subject of ongoing research due to their wide range of applications in fields like medicinal chemistry and material science . Therefore, it can be expected that future research will continue to explore new synthesis methods, applications, and properties of Sodium 2-thiophenecarboxylate and other thiophene derivatives.
Propriétés
IUPAC Name |
sodium;thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYIPGJOXSVWPX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
527-72-0 (Parent) | |
| Record name | Sodium 2-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025112689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00179801 | |
| Record name | Sodium 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-thiophenecarboxylate | |
CAS RN |
7028-03-7, 25112-68-9 | |
| Record name | Sodium thio-2-thenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007028037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025112689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium thio-2-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 2-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-THIOPHENECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP5T68675U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

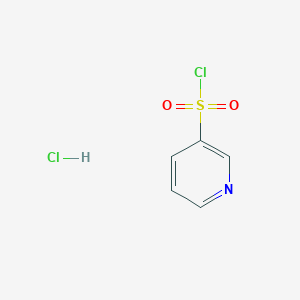
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
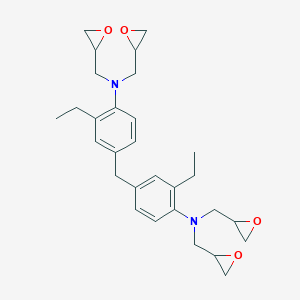
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)
